molecular formula C5H8ClN5O2 B2918068 2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride CAS No. 1461713-67-6

2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride

Cat. No. B2918068
CAS RN: 1461713-67-6
M. Wt: 205.6
InChI Key: HBCWJGCPWNLPBZ-UHFFFAOYSA-N
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Description

“2-(3-Nitro-1H-pyrazol-1-yl)ethanimidamide hydrochloride” is a chemical compound with the CAS number 1461713-67-6 . It has a molecular weight of 205.60 and a molecular formula of C5H8ClN5O2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to an ethanimidamide group . The compound has a monoisotopic mass of 205.036652 Da .

Scientific Research Applications

Chemical Synthesis and Reactivity

The study of nucleophilic addition reactions in coordination chemistry has shown the potential of nitro and nitroso compounds in synthesizing complex ligands and metal complexes. For example, the nucleophilic addition of methanol to nitrosodicyanomethanide in the coordination sphere of transition metals like Ni, Cu, Co, and Pd has been explored, leading to the formation of compounds with interesting geometries and coordination modes (Buchler et al., 1998). These studies provide insights into the synthesis of novel compounds with potential applications in catalysis and material science.

Biological Activities

Research on nitro-substituted compounds has extended into biological applications, including their roles as radiosensitizers and in the synthesis of compounds with anti-inflammatory, analgesic, and anticonvulsant activities. For instance, the radiosensitization of hypoxic bacteria and mammalian cells by nitroimidazoles and nitropyrazoles highlights the utility of these compounds in enhancing the efficacy of radiation therapy (Asquith et al., 1974). Moreover, the synthesis of novel 4,6-dimethoxy-5-(heterocycles)benzofuran starting from naturally occurring visnagin and their subsequent evaluation for anti-inflammatory, analgesic, and anticonvulsant activities demonstrate the pharmaceutical potential of these compounds (El-Sawy et al., 2014).

Materials Science

In materials science, the development of Schiff base ligands and their metal complexes opens avenues for exploring their interactions with biological macromolecules and assessing their cytotoxicity against cancer cell lines. Studies on Ni(II) complexes with Schiff base ligands have shown promising results in DNA/protein interaction and cytotoxicity studies, offering insights into the design of new materials with biomedical applications (Yu et al., 2017).

properties

IUPAC Name

2-(3-nitropyrazol-1-yl)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2.ClH/c6-4(7)3-9-2-1-5(8-9)10(11)12;/h1-2H,3H2,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCWJGCPWNLPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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